L-Alanyl pradimicin A
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Overview
Description
L-Alanyl pradimicin A is a derivative of pradimicin A, a nonpeptidic benzonaphtacenequinone antibiotic. Pradimicin A is known for its antifungal properties and its ability to bind carbohydrates, specifically mannose residues. This binding property makes it a potential therapeutic agent against viruses with highly glycosylated envelopes, such as the human immunodeficiency virus (HIV) and SARS-CoV-2 .
Preparation Methods
The synthesis of L-Alanyl pradimicin A involves the incorporation of L-alanine into the pradimicin A molecule. The synthetic route typically starts with the fermentation of Actinomadura hibisca, which produces pradimicin A. The L-alanine is then introduced through a series of chemical reactions that modify the aglycone part of the molecule
Chemical Reactions Analysis
L-Alanyl pradimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
L-Alanyl pradimicin A has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate-binding interactions and the development of carbohydrate-binding agents.
Biology: It is employed in glycobiology research to understand the role of mannose residues in biological processes.
Medicine: It has potential therapeutic applications as an antiviral agent, particularly against HIV and SARS-CoV-2, due to its ability to inhibit viral entry by binding to glycoproteins on the viral envelope
Mechanism of Action
The mechanism of action of L-Alanyl pradimicin A involves its specific binding to mannose residues on the surface of fungal cell walls or viral envelopes. This binding disrupts the integrity of the cell wall or envelope, leading to the inhibition of fungal growth or viral entry. The interaction is calcium-dependent, forming a ternary complex with mannose and calcium ions .
Comparison with Similar Compounds
L-Alanyl pradimicin A is part of the pradimicin family, which includes pradimicin A, B, and C, as well as benanomicins A and B. These compounds share a similar aglycone structure but differ in their side chains and sugar moieties. The unique incorporation of L-alanine in this compound distinguishes it from other pradimicins, potentially enhancing its binding affinity and specificity for mannose residues .
Similar compounds include:
Pradimicin A: Known for its antifungal and antiviral properties.
Pradimicin B and C: Variants with different sugar moieties.
Benanomicins A and B: Structurally related compounds with similar biological activities.
Properties
CAS No. |
133917-47-2 |
---|---|
Molecular Formula |
C43H49N3O19 |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60) |
InChI Key |
SZUMKGXXHSNVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
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